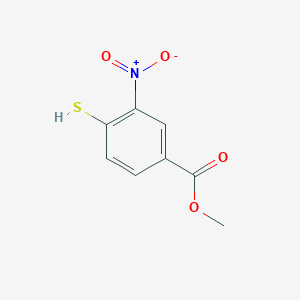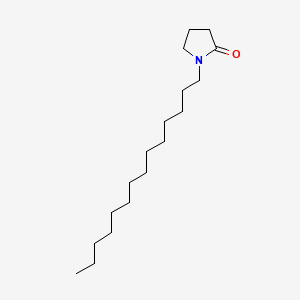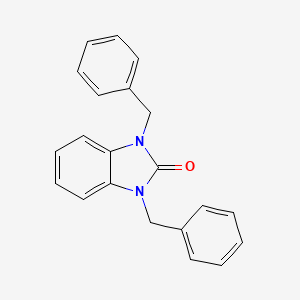
Methyl 3-nitro-4-sulfanylbenzoate
Descripción general
Descripción
Methyl 3-nitro-4-sulfanylbenzoate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzoic acid, featuring a nitro group at the third position and a sulfanyl group at the fourth position on the benzene ring, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-nitro-4-sulfanylbenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-sulfanylbenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the sulfanyl group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Another synthetic route involves the esterification of 3-nitro-4-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-nitro-4-sulfanylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: The sulfanyl group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Reduction: 3-amino-4-sulfanylbenzoate.
Oxidation: Methyl 3-nitro-4-sulfonylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-nitro-4-sulfanylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential use in drug development. The compound’s structural features make it a candidate for the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique functional groups allow for the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-nitro-4-sulfanylbenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Methyl 3-nitro-4-sulfanylbenzoate can be compared with other similar compounds such as:
Methyl 3-nitrobenzoate: Lacks the sulfanyl group, resulting in different reactivity and applications.
Methyl 4-sulfanylbenzoate:
Methyl 3-amino-4-sulfanylbenzoate: The amino group provides different reactivity compared to the nitro group, affecting its applications in synthesis and biological studies.
The presence of both the nitro and sulfanyl groups in this compound makes it unique, offering a combination of reactivity and functional versatility that is not found in the individual components.
Propiedades
IUPAC Name |
methyl 3-nitro-4-sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-13-8(10)5-2-3-7(14)6(4-5)9(11)12/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSHWJXMMBSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625150 | |
| Record name | Methyl 3-nitro-4-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59515-34-3 | |
| Record name | Methyl 3-nitro-4-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-Methoxy[1,1'-biphenyl]-2,5-diol](/img/structure/B3054228.png)










